Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate typically involves the esterification of 4-fluoro-2-methoxybenzoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone
Major Products:
Oxidation: 4-fluoro-2-methoxybenzoic acid, 4-fluoro-2-methoxyacetophenone
Reduction: Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-hydroxyacetate
Substitution: Various substituted phenyl esters depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with the target site. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloro-2-methoxyphenyl)-2-oxoacetate: Similar structure but with a chloro substituent instead of fluoro, which may alter its reactivity and binding properties.
Ethyl 2-(4-fluoro-2-hydroxyphenyl)-2-oxoacetate: Similar structure but with a hydroxy group instead of methoxy, which can affect its solubility and chemical behavior.
Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-hydroxyacetate:
Properties
IUPAC Name |
ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)8-5-4-7(12)6-9(8)15-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGUIHXDGTTCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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